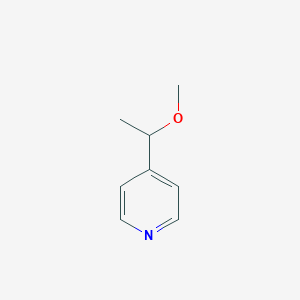

4-(1-Methoxyethyl)pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(1-methoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(10-2)8-3-5-9-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXUANVACCSAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies:a Primary Focus is the Development of Efficient and Innovative Synthetic Methods. This Includes:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, offering high efficiency and atom economy. bohrium.com

Catalytic Systems: There is a continuous effort to discover and optimize catalysts, including those based on earth-abundant metals like cobalt, for pyridine (B92270) synthesis. rsc.orgrsc.org Transition metal catalysis is also pivotal for the functionalization of the pyridine ring itself. rsc.org

Asymmetric Synthesis: Given the chirality of 4-(1-Methoxyethyl)pyridine, a major research goal is the development of stereoselective syntheses to produce specific enantiomers. This is often achieved using chiral catalysts or chiral auxiliaries. numberanalytics.comacs.org

Computational Chemistry and Theoretical Characterization of 4 1 Methoxyethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a window into the molecular world at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic structure and molecular geometry of organic molecules due to its favorable balance of accuracy and computational efficiency. nih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the many-body problem of electron interactions. The B3LYP hybrid functional is a commonly employed method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it has been shown to provide reliable results for a wide range of molecular properties. nih.govscirp.org

For a molecule like 4-(1-Methoxyethyl)pyridine, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The result is an optimized molecular geometry characterized by specific bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | N1-C2 | 1.341 Å |

| Bond Length | C2-C3 | 1.394 Å |

| Bond Length | C3-C4 | 1.396 Å |

| Bond Length | C4-C5 | 1.396 Å |

| Bond Length | C5-C6 | 1.394 Å |

| Bond Length | C6-N1 | 1.341 Å |

| Bond Angle | C6-N1-C2 | 117.0° |

| Bond Angle | N1-C2-C3 | 123.8° |

| Bond Angle | C2-C3-C4 | 118.6° |

| Bond Angle | C3-C4-C5 | 118.1° |

Data presented for 4-ethylpyridine (B106801) as a structural analog. bozok.edu.tr

The electronic structure of this compound, as would be revealed by DFT, is characterized by the distribution of electrons within its molecular orbitals. The presence of the nitrogen atom and the methoxyethyl substituent would influence the electron density distribution across the pyridine (B92270) ring, affecting its reactivity and intermolecular interactions.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods such as ab initio and semi-empirical calculations are also employed in computational chemistry.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov The Hartree-Fock (HF) method is the simplest form of ab initio calculation, but it does not fully account for electron correlation. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy by incorporating electron correlation effects, but at a significantly greater computational cost. For pyridine and its derivatives, ab initio calculations have been used to study intermolecular interactions, such as hydrogen bonding. nih.gov

Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations. dergipark.org.tr These methods are much faster than ab initio or DFT methods, making them suitable for very large molecules. However, their accuracy is dependent on the quality of the parametrization for the specific type of molecule being studied. Methods like AM1 and PM5 have been used to study the protonation and acidity constants of substituted pyridines. dergipark.org.tr

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and conformational analysis. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the isotropic magnetic shielding tensors, which are then converted to chemical shifts. By calculating the NMR shifts for different possible isomers or conformers of a molecule, one can determine the most likely structure by comparing the predicted shifts with experimental values. compchemhighlights.org

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are typically performed after a geometry optimization and involve computing the second derivatives of the energy with respect to the atomic positions. The calculated vibrational frequencies and their corresponding normal modes can be used to assign the bands in experimental spectra. A study on 2-, 3-, and 4-ethylpyridines demonstrated that the B3LYP method provides vibrational frequencies in good agreement with experimental data. bozok.edu.tr

Below is a table of selected calculated vibrational frequencies for 4-ethylpyridine, which serves as an illustrative example.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental Frequency |

|---|---|---|

| Ring stretching | 1609 cm⁻¹ | 1605 cm⁻¹ |

| CH₂ scissoring | 1463 cm⁻¹ | 1458 cm⁻¹ |

| Ring breathing | 998 cm⁻¹ | 995 cm⁻¹ |

| CH out-of-plane bending | 818 cm⁻¹ | 815 cm⁻¹ |

Data presented for 4-ethylpyridine as a structural analog. bozok.edu.tr

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction pathway can be constructed. This allows for the determination of reaction kinetics and thermodynamics, providing insights that are often difficult to obtain through experimental means alone.

For pyridine derivatives, computational studies have been instrumental in understanding various reactions, such as nucleophilic substitutions and radical additions. researchgate.net For instance, DFT calculations can be used to model the transition state of a reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

While no specific reaction mechanisms involving this compound have been computationally modeled in the available literature, the general principles of using computational chemistry to study reaction mechanisms of substituted pyridines are well-established. Such studies would involve locating the transition state structures for proposed mechanistic steps and calculating the corresponding energy barriers.

Conformational Analysis and Energetic Landscapes

Molecules with rotatable bonds, such as the methoxyethyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies and the energy barriers for interconversion between them. This is typically done by systematically rotating the flexible bonds and calculating the energy at each step, resulting in a potential energy surface or energetic landscape.

Molecular Orbital Analysis and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. thaiscience.info

The energies and spatial distributions of the HOMO and LUMO can be used to predict the reactivity of a molecule. A small HOMO-LUMO energy gap is often indicative of a more reactive molecule. scirp.org For this compound, the nitrogen atom's lone pair would be expected to contribute significantly to the HOMO, making it a site for electrophilic attack. The LUMO is likely to be a π* orbital of the pyridine ring, making the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

DFT calculations can provide detailed information about the energies and compositions of the molecular orbitals. The table below presents the calculated HOMO and LUMO energies for 4-(1-aminoethyl)pyridine, a molecule with a similar substituent, which can provide an indication of the expected values for this compound.

| Molecular Orbital | Energy (eV) (B3LYP/6-311+G(d,p)) |

|---|---|

| HOMO | -7.05 |

| LUMO | -0.97 |

| HOMO-LUMO Gap | 6.08 |

Data presented for 4-(1-aminoethyl)pyridine as a structural analog. dergipark.org.tr

The analysis of molecular orbitals, combined with the calculation of other electronic properties such as the molecular electrostatic potential (MEP), allows for a comprehensive prediction of the chemical reactivity of this compound. The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Applications and Synthetic Utility of 4 1 Methoxyethyl Pyridine in Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

Substituted pyridines are critical intermediates in the construction of complex molecules. The pyridine (B92270) moiety can be a central component of the final structure or a reactive handle that facilitates key bond-forming reactions. While specific, large-scale applications of 4-(1-Methoxyethyl)pyridine as a key intermediate are not extensively documented in dedicated studies, its structural features are representative of pyridine derivatives that are widely used in medicinal chemistry and materials science. The reactivity of the pyridine ring, including its susceptibility to nucleophilic substitution (under certain conditions) and the ability to direct metallation at positions ortho to the nitrogen, makes it a valuable synthetic tool.

The true utility of a building block like this compound lies in its potential for elaboration. The pyridine core is a privileged structure in drug discovery, and methods to create highly decorated derivatives are of significant interest. nih.gov Strategies involving transient intermediates like 3,4-pyridynes, for instance, allow for the regiocontrolled synthesis of di- and tri-substituted pyridines, rendering these heterocycles useful building blocks for creating medicinally relevant scaffolds. nih.gov The methoxyethyl group at the 4-position can influence the electronic properties of the ring and can be potentially modified or cleaved in later synthetic steps to reveal other functional groups, adding to its versatility as an intermediate.

Building Block in Heterocyclic Scaffolds and Frameworks

The pyridine nucleus is a cornerstone in the synthesis of fused heterocyclic systems. nih.gov The development of robust methods to access pyridine-fused boronic ester building blocks, for example, allows for their use in high-throughput synthesis to generate libraries of biaryl and ether-linked compounds for drug discovery programs. whiterose.ac.uk this compound, as a pre-functionalized building block, can be incorporated into larger, more complex heterocyclic frameworks through various synthetic strategies.

Several synthetic methods highlight the role of the pyridine scaffold:

Fused Ring Systems: Pyridine derivatives are starting materials for the synthesis of fused systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which have demonstrated biological activity. researchgate.net

Multicomponent Reactions: The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, is an efficient method for synthesizing imidazo[1,2-a]pyridines, showcasing a modern approach to building complex scaffolds from simpler pyridine precursors. mdpi.com

Cyclization Reactions: One-step syntheses using precursors like 3-ethoxycyclobutanones can generate diverse pyridine-containing heterocycles at room temperature, demonstrating the facile construction of complex frameworks. dntb.gov.ua

The presence of the 4-(1-methoxyethyl) substituent can direct or influence these cyclization and annulation reactions, providing a route to specifically substituted, complex heterocyclic systems that are of interest in pharmaceutical and materials research. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyridine Building Blocks

| Heterocyclic System | Synthetic Approach | Potential Application | Reference |

| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Cyclization of functionalized thieno[2,3-c]pyridines | Biologically active compounds | researchgate.net |

| Imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé Reaction (GBBR) | Medicinal chemistry, cell imaging | mdpi.com |

| Fused Pyridine Boronic Esters | Diboration-electrocyclization sequence | High-throughput library synthesis | whiterose.ac.uk |

| Pyrano[3,2-c]pyridines | Cyclocondensation reactions | Anticancer agents | nih.gov |

Catalytic Applications of this compound and Analogues

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts Lewis basicity, making pyridine and its derivatives useful in catalysis, both as organocatalysts and as ligands in metal-catalyzed transformations. researchgate.net

Pyridine N-oxides are a class of mild Lewis bases that can activate Lewis acidic molecules, thereby catalyzing a variety of reactions. researchgate.net Chiral pyridine N-oxides have been developed as effective organocatalysts for the asymmetric allylation of aldehydes with allyltrichlorosilanes. researchgate.netdntb.gov.ua While this compound itself is a weaker base than derivatives like 4-(Dimethylamino)pyridine (DMAP), it shares the fundamental Lewis basic character. Analogues of DMAP, such as C2-symmetric derivatives of 4-(pyrrolidino)pyridine (PPY), have been synthesized and evaluated as chiral nucleophilic catalysts for processes like acylative kinetic resolutions. rsc.orgresearchgate.net The development of bifunctional catalysts containing both a Lewis acid (like aluminum) and a Lewis base (such as a phosphine (B1218219) sulfide (B99878) or sulfoxide) has enabled the catalytic, enantioselective Reissert reaction of pyridine derivatives. nih.gov The 4-(1-methoxyethyl) group would modulate the basicity and steric environment of the nitrogen atom, potentially tuning the catalyst's activity and selectivity in such systems.

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and are widely used in transition metal catalysis. jscimedcentral.comwikipedia.org The primary roles of the ligand are to solubilize the metal salt and, crucially, to adjust the redox potential and coordination environment of the metal center. cmu.edu The electronic properties of the ligand significantly influence the reactivity of the metal center in key catalytic steps like halogen abstraction and transfer. cmu.edu

Substituents on the pyridine ring play a critical role in tuning these properties. Electron-donating groups generally increase the electron density on the metal center, which can affect catalytic activity. The 4-(1-methoxyethyl) group on this compound would act as a moderately electron-donating substituent, influencing the properties of any metal complex it forms. This principle is used extensively in ligand design for a variety of metal-catalyzed reactions. For example, in Atom Transfer Radical Polymerization (ATRP), the choice of substituted pyridine or bipyridine ligand is critical for controlling the polymerization. cmu.edu Similarly, terpyridine-metal complexes are used in diverse catalytic transformations, where modifications to the terpyridine scaffold are key to achieving desired reactivity. nih.gov Therefore, this compound can be considered a potential ligand for forming metal complexes with tailored catalytic activities.

Table 2: Role of Pyridine-Based Ligands in Metal Catalysis

| Catalyst Type | Metal Center | Role of Pyridine Ligand | Example Application | Reference |

| ATRP Catalysts | Cu, Fe | Solubilize metal salt; tune redox potential and reaction dynamics. | Controlled radical polymerization. | cmu.edu |

| Pyridine Complexes | Ni, Ag, Cu | Act as a monodentate Lewis base to form stable complexes. | Precursors for various catalytic reactions. | jscimedcentral.com |

| Terpyridine Complexes | Pd, Ru, Mn, Fe | Act as a tridentate, non-innocent ligand to stabilize low oxidation states. | C-C bond formation, hydrofunctionalization. | nih.gov |

| Bipyridine Complexes | Mn, Fe, Ni, Cu, Zn | Form stable chelate complexes, creating defined coordination spheres. | Assembly of multidimensional networks. | cmu.edu |

Derivatization Strategies for Enhanced Analytical Performance (e.g., in chromatography and spectroscopy)

The quantitative analysis of chemical compounds often requires derivatization to improve their analytical properties, such as volatility for gas chromatography (GC) or detectability for mass spectrometry (MS) and high-performance liquid chromatography (HPLC). nih.gov Chemical derivatization can introduce a specific element or functional group that enhances analytical sensitivity and performance.

For a compound like this compound, several derivatization strategies could be employed, targeting either the basic nitrogen or other parts of the molecule after synthetic modification.

Targeting the Pyridine Nitrogen: The Lewis basic nitrogen can be quaternized with a reagent that introduces a detectable tag. This approach is common for enhancing ionization efficiency in mass spectrometry.

Introducing Reporter Groups: For HPLC with UV or fluorescence detection, a chromophore or fluorophore can be attached. For highly sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS), a reagent containing a unique element (e.g., iodine or bromine) can be used. A method has been developed for the quantitative profiling of pharmaceuticals by derivatizing amino and hydroxyl groups with 4-iodobenzoyl chloride, introducing an iodine atom for sensitive ICP-MS detection. rsc.org

Improving Volatility for GC-MS: While this compound is likely volatile enough for GC-MS, related polar metabolites (e.g., hydroxylated versions) would require derivatization. Standard methods include silylation (e.g., with MSTFA) or acylation, often performed in pyridine, which acts as both a solvent and a catalyst for the reaction. nih.gov

These strategies allow for the sensitive detection and accurate quantification of this compound and its metabolites in complex matrices, which is essential for research in pharmacokinetics and metabolomics.

Table 3: Analytical Derivatization Strategies for Pyridine-Containing Compounds

| Analytical Technique | Derivatization Strategy | Purpose | Reagent Example | Reference |

| GC-MS | Silylation / Methoximation | Increase volatility and thermal stability of polar analytes. | MSTFA / Methoxyamine in pyridine | nih.gov |

| HPLC-ICP-MS | Iodination | Introduce an ICP-MS accessible element for sensitive quantification. | 4-Iodobenzoyl chloride | rsc.org |

| LC-MS | Quaternization | Introduce a permanent positive charge to enhance ESI-MS signal. | N-(1-chloroalkyl)pyridinium reagents | dntb.gov.ua |

| UV-Vis/Fluorescence Spectroscopy | Attachment of Chromophore | Enhance detection by introducing a light-absorbing or emitting group. | Various | researchgate.net |

Advanced Analytical Methodologies for 4 1 Methoxyethyl Pyridine

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of pyridine (B92270) derivatives due to its versatility and the wide array of available stationary phases and detectors. researchgate.net Method development for 4-(1-methoxyethyl)pyridine often involves careful selection of the separation mode and detection method to suit the specific analytical goal.

Reversed-Phase and Normal-Phase Separations

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of pyridine compounds. researchgate.netnih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. For pyridine derivatives, which can be hydrophilic, mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can offer excellent peak shape and resolution without the need for ion-pairing reagents that are often incompatible with mass spectrometry. helixchrom.com A typical mobile phase might consist of acetonitrile, water, and a buffer like formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve peak shape. helixchrom.com

Normal-phase HPLC, which utilizes a polar stationary phase and a nonpolar mobile phase, can also be employed for the separation of pyridine derivatives. Solvents such as hexane (B92381) are common in normal-phase separations. researchgate.net This mode is particularly useful for separating isomers and can offer different selectivity compared to reversed-phase methods.

| Separation Mode | Stationary Phase Example | Typical Mobile Phase Components | Reference |

|---|---|---|---|

| Reversed-Phase | C18 (Octadecyl) | Acetonitrile, Water, Phosphate Buffer | nih.gov |

| Mixed-Mode | Core-shell with Cation-Exchange | Acetonitrile, Water, Ammonium Formate | helixchrom.com |

| Normal-Phase | Silica | n-Hexane, 2-Propanol, Diethylamine | researchgate.net |

Chiral Separations for Enantiomeric Purity Assessment

Since this compound contains a chiral center, separating its enantiomers is essential for determining enantiomeric purity, a critical aspect in the pharmaceutical industry. phenomenex.com Chiral HPLC is the most effective method for this purpose, primarily utilizing chiral stationary phases (CSPs). nih.govphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition capabilities. mdpi.comwindows.net

The mobile phase composition, temperature, and flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomers. researchgate.net For instance, a mobile phase of n-hexane/2-propanol/diethylamine has been successfully used with a CHIRALPAK AD column for the enantiomeric separation of a related compound. researchgate.net The choice of CSP and mobile phase is often determined empirically to find the optimal conditions for resolving the specific enantiomers of this compound. phenomenex.com

Detection Methods (e.g., UV-Vis, Mass Spectrometry)

The choice of detector in HPLC is crucial for both qualitative and quantitative analysis.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method for aromatic compounds like pyridine derivatives. dtic.mil The pyridine ring exhibits strong UV absorbance, with typical absorption maxima around 250-280 nm. sielc.com For quantitative analysis, the wavelength is set to the absorption maximum of the analyte to ensure the highest sensitivity. sielc.com For example, a UV detection wavelength of 239 nm has been used for a substituted pyridine derivative. ptfarm.pl

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a high degree of selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragments. researchgate.net This is particularly valuable for complex matrices or when trace-level quantification is required. Electrospray ionization (ESI) is a common ionization technique used for HPLC-MS analysis of pyridine derivatives. researchgate.net

| Detection Method | Principle | Typical Application | Reference |

|---|---|---|---|

| UV-Vis | Measures absorbance of UV-Vis light by the analyte. | Routine quantification of aromatic compounds. | dtic.mil |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Identification and quantification in complex samples; structural elucidation. | researchgate.net |

Gas Chromatography (GC) Coupled Techniques

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov It offers high resolution and is often coupled with sensitive detectors for comprehensive analysis.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a robust and widely used technique for the analysis of pyridine and its derivatives in various matrices. nih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification. cdc.gov

For quantitative analysis, specific ions characteristic of this compound can be monitored using selected ion monitoring (SIM), which significantly enhances sensitivity and selectivity. nih.gov The technique is valuable for determining the levels of substituted pyridines in various samples. nih.gov In some metabolomics studies, a two-step derivatization process involving methoximation followed by silylation is used to improve the volatility and thermal stability of analytes prior to GC-MS analysis. nih.govshimadzu.eu

GC-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a highly sensitive method for the quantitative analysis of organic compounds. cdc.gov After separation in the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte present. GC-FID is known for its wide linear range and robustness, making it suitable for routine quality control and quantification of residual solvents in pharmaceuticals. researchgate.net While not as selective as MS, GC-FID provides excellent sensitivity for quantifying compounds like this compound, especially when the sample matrix is relatively clean. osha.gov

Strategies for Sample Preparation and Matrix Effects Mitigation (e.g., Derivatization for Volatility or Detectability)

The accurate quantification of this compound in complex samples necessitates robust sample preparation to isolate the analyte from interfering matrix components. The choice of technique depends on the sample matrix, the concentration of the analyte, and the analytical instrument employed. Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used for the extraction of pyridine alkaloids. For instance, in the analysis of alkaloids from plant materials, an acid-base extraction is a common LLE approach. The sample is first acidified to protonate the basic nitrogen of the pyridine ring, rendering it soluble in the aqueous phase while nonpolar interferences are removed with an organic solvent. The aqueous phase is then basified to neutralize the alkaloid, allowing its extraction into a clean organic solvent. nih.gov SPE offers a more controlled and often more efficient cleanup. For pyridine compounds, cation-exchange SPE cartridges can be effective, retaining the protonated analyte while allowing neutral and anionic matrix components to be washed away. nih.gov

Matrix effects are a significant challenge, especially in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). These effects arise from co-eluting endogenous compounds that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. oup.com Several strategies are employed to mitigate matrix effects:

Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components is the first line of defense. myadlm.org

Sample Dilution: A simple approach is to dilute the sample extract, which can reduce the concentration of interfering substances. However, this is only feasible if the analyte concentration is high enough to remain above the method's limit of quantitation. nih.gov

Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects. The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification. chromatographyonline.comchromatographyonline.com

Matrix-Matched Calibration: When a blank matrix (a sample of the same type that is free of the analyte) is available, calibration standards can be prepared in this matrix. This ensures that the standards and the unknown samples experience similar matrix effects. nih.gov

Derivatization is a chemical modification of the analyte to improve its analytical properties.

For Gas Chromatography (GC): Derivatization is used to increase the volatility and thermal stability of polar compounds. For a molecule like this compound, which is relatively volatile, this may not be necessary. However, for related compounds with polar functional groups (e.g., hydroxyls, amines), silylation is a common technique. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a nonpolar trimethylsilyl (B98337) group. nih.govshimadzu.eu This is often performed in a pyridine solvent, which acts as a catalyst. nih.govphenomenex.com

For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization can be employed to enhance ionization efficiency, thereby improving sensitivity. Reagents that introduce a permanently charged group or a group with high proton affinity can significantly boost the signal in electrospray ionization (ESI). For example, pyridine-3-sulfonyl chloride has been used to derivatize steroidal estrogens, improving their detection by LC-ESI-MS/MS. nih.gov While specific derivatization agents for this compound are not widely documented, similar strategies could be developed to enhance its detectability at trace levels.

Table 1: Summary of Sample Preparation and Matrix Effect Mitigation Strategies for Pyridine-like Compounds

| Strategy | Principle | Application/Advantage | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on pH and polarity. | Effective for initial cleanup and isolation of basic alkaloids from complex matrices. | nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. Cation-exchange is suitable for basic pyridines. | Provides cleaner extracts than LLE and can be automated. | nih.gov |

| Stable Isotope-Labeled Internal Standard (SIL-IS) | An isotopically labeled version of the analyte is added to the sample to normalize for matrix effects and variability. | Considered the gold standard for compensating for matrix effects in LC-MS. | myadlm.orgchromatographyonline.com |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the sample. | Effectively compensates for matrix effects when a suitable blank matrix is available. | nih.gov |

| Derivatization (GC) | Chemical modification (e.g., silylation) to increase volatility and thermal stability. | Enables analysis of less volatile, more polar pyridine derivatives by GC. | nih.govphenomenex.com |

| Derivatization (LC-MS) | Chemical modification to improve ionization efficiency and sensitivity. | Can significantly lower detection limits by attaching a readily ionizable tag. | nih.gov |

Validation of Analytical Methods (e.g., Accuracy, Precision, Limits of Detection and Quantitation)

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. gally.ch For quantitative analysis of this compound, this involves evaluating several key performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines. amsbiopharma.comeuropa.eu

Accuracy refers to the closeness of the measured value to the true value. gally.ch It is typically assessed by performing spike recovery experiments. A known amount of this compound standard is added to a blank matrix at different concentration levels (e.g., low, medium, and high) covering the method's range. The samples are then prepared and analyzed, and the percentage of the spiked amount that is recovered is calculated. Acceptance criteria for accuracy often fall within 80-120% recovery, especially for trace analysis. ut.ee

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to a homogeneous sample. gally.ch It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. For trace analysis, an RSD of ≤15-20% is often considered acceptable. ut.ee

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ut.ee

Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. gally.ch

The LOD and LOQ are commonly determined using one of the following approaches:

Based on Signal-to-Noise Ratio (S/N): This approach involves comparing the signal from samples with known low concentrations of the analyte with the background noise. A S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the calibration curve using the formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line (or the standard deviation of blank sample responses) and S is the slope of the calibration curve. sepscience.com

The validation of an analytical method ensures the reliability, quality, and consistency of the results. The table below presents illustrative data for a hypothetical validated LC-MS/MS method for this compound.

Table 2: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound

| Validation Parameter | Methodology | Illustrative Result | Typical Acceptance Criteria |

|---|---|---|---|

| Accuracy (% Recovery) | Spike recovery in blank matrix at 3 concentration levels (n=3 for each). | 95.2% - 103.5% | 80% - 120% |

| Precision - Repeatability (% RSD) | Analysis of 6 replicate samples at a medium concentration level on the same day. | 4.8% | ≤ 15% |

| Precision - Intermediate (% RSD) | Analysis of 6 replicate samples on 3 different days. | 7.2% | ≤ 20% |

| Limit of Detection (LOD) | Calculated as 3.3 x (σ/S) from the calibration curve. | 0.05 ng/mL | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | Calculated as 10 x (σ/S) and confirmed by analyzing samples at this concentration with acceptable accuracy and precision. | 0.15 ng/mL | S/N ≥ 10; Accuracy and Precision criteria met. |

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is continuously evolving, with a strong emphasis on green and sustainable chemistry. rasayanjournal.co.innih.govijarsct.co.inresearchgate.net For 4-(1-Methoxyethyl)pyridine, future research is expected to move beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. The focus will likely shift towards more efficient and environmentally benign methodologies.

Key trends in this area include:

One-Pot Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a complex product, offer a highly efficient route to substituted pyridines. nih.govresearchgate.net Future work could see the development of an MCR specifically tailored for the synthesis of this compound or its precursors, significantly reducing reaction times and purification steps.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various pyridine derivatives. nih.govacs.org Applying this technology to the synthesis of this compound could lead to more energy-efficient and faster production methods.

Catalytic Approaches: The use of novel catalysts, including biocatalysts and magnetic nanoparticles, is a growing area in green chemistry. ijarsct.co.inresearchgate.net Research into selective catalysts could enable the direct and efficient functionalization of the pyridine ring or the synthesis of the 1-methoxyethyl side chain with high precision.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Reduced reaction steps, higher atom economy, decreased solvent usage. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, improved energy efficiency. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in |

| Flow Chemistry | Improved safety, scalability, and process control. |

Exploration of New Reactivity Profiles and Transformation Pathways

Understanding the reactivity of this compound is crucial for unlocking its full potential. The interplay between the pyridine ring and the 1-methoxyethyl substituent opens up avenues for novel chemical transformations.

Future research is anticipated to explore:

Side-Chain Reactivity: The benzylic-like hydrogens on the carbon adjacent to the pyridine ring are known to be acidic, allowing for deprotonation and subsequent nucleophilic reactions. pearson.com The methoxy (B1213986) group in the side chain of this compound could influence this reactivity, potentially enabling unique functionalization pathways.

Reactions at the Nitrogen Atom: The nitrogen atom in the pyridine ring can act as a Lewis base, reacting with acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.org This can alter the electronic properties of the ring and activate it for different types of reactions.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized through various cross-coupling reactions. Future studies may investigate the use of this compound as a substrate in these reactions to create more complex molecules with potential applications in pharmaceuticals and materials. organic-chemistry.org

Formation of Alkylidene Dihydropyridines (ADHPs): A soft enolization approach can be used to diversify alkyl pyridines via ADHPs. yorku.cacore.ac.ukacs.org Exploring the formation and reactivity of the corresponding ADHP from this compound could lead to new synthetic methods.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integrated approach can provide deep insights into its properties and reactivity, guiding the design of new experiments and applications.

Key areas for future investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict various properties of this compound, such as its electronic structure, reactivity, and spectroscopic characteristics. tandfonline.comresearchgate.netresearchgate.netias.ac.inmostwiedzy.pl This can help in understanding its behavior in different chemical environments and in predicting the outcomes of potential reactions.

Reaction Mechanism Elucidation: Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. nih.gov This knowledge is invaluable for optimizing reaction conditions and developing more efficient synthetic routes.

Structure-Property Relationship Studies: By combining computational analysis with experimental data, researchers can establish clear relationships between the structure of this compound and its functional properties. This is crucial for designing new materials with tailored characteristics. rsc.orgresearchgate.net

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. tandfonline.comresearchgate.net |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different solvents or in complex systems. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions or interactions with large biological molecules. |

Potential in Functional Materials Science and Supramolecular Chemistry

Future research directions in this area may include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine moiety can coordinate to metal ions to form extended structures. The 1-methoxyethyl group could influence the packing and properties of these materials, potentially leading to new porous materials for gas storage or catalysis.

Supramolecular Assemblies: Non-covalent interactions, such as hydrogen bonding and π-π stacking, can drive the self-assembly of pyridine derivatives into well-defined architectures. mdpi.comnih.govrsc.orgoup.comnih.gov The specific shape and functionality of this compound could be exploited to create novel supramolecular structures with interesting properties.

Functional Polymers: Incorporation of the this compound unit into polymer chains could lead to materials with tunable properties, such as photoresponsive or thermally stable polymers. nih.gov The methoxyethyl side chain could enhance solubility or introduce specific functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Methoxyethyl)pyridine, and how can reaction parameters be optimized?

- Methodology : Suzuki-Miyaura cross-coupling reactions (as demonstrated for 4-(anthracen-9-yl)pyridine synthesis ) can be adapted by replacing pyridin-4-ylboronic acid with a suitable boronic ester bearing the methoxyethyl group. Catalyst systems (e.g., Pd(PPh₃)₄) and solvent choices (toluene/ethanol mixtures) should be tailored to minimize steric hindrance from the methoxyethyl substituent.

- Purification : Column chromatography on silica gel with gradients of ethyl acetate/hexane is effective for isolating the product .

- Yield Optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for boronic acid:halide) are critical. Pre-purification via recrystallization may improve purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- ¹H NMR : The methoxyethyl group will show a singlet for the methoxy protons (~3.3 ppm) and a multiplet for the ethyl CH₂ groups (~1.5–2.0 ppm). Pyridine protons may exhibit deshielding due to the electron-donating methoxy group .

- Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z corresponding to C₈H₁₁NO (137.18 g/mol). Fragmentation patterns will highlight loss of the methoxyethyl group (e.g., m/z 93 for pyridine) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can predict the electronic and steric effects of the methoxyethyl group on pyridine reactivity?

- Electronic Effects : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electron-donating nature of the methoxyethyl group, which increases pyridine’s basicity and influences nucleophilic substitution sites .

- Steric Effects : Molecular mechanics simulations (e.g., MMFF94) can assess steric hindrance around the pyridine ring, impacting ligand-receptor binding or catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.